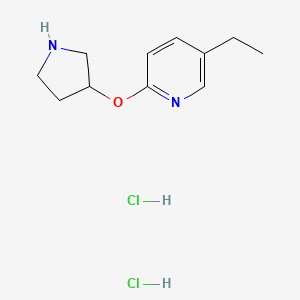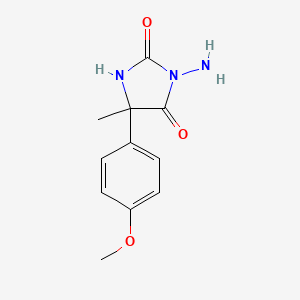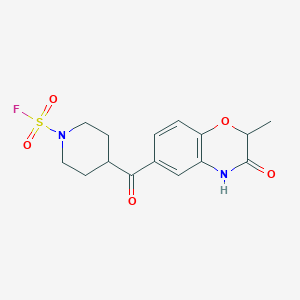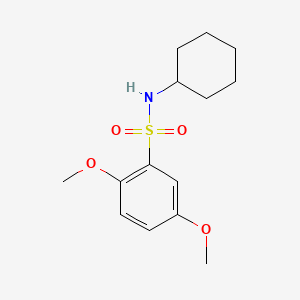![molecular formula C11H8F3N5O2S B2729619 3-nitro-2-{3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}pyridine CAS No. 339019-97-5](/img/structure/B2729619.png)
3-nitro-2-{3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a 1,2,4-triazole ring (a five-membered ring with two carbon atoms and three nitrogen atoms), and a trifluoro-3-butenyl group (a four-carbon chain with a double bond and three fluorine atoms). It also contains a nitro group (NO2) and a sulfanyl group (SH) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine and triazole rings, the introduction of the nitro and sulfanyl groups, and the attachment of the trifluoro-3-butenyl group . The exact methods would depend on the specific reactions used and the starting materials available.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and triazole rings, the nitro and sulfanyl groups, and the trifluoro-3-butenyl group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions take place. The presence of the nitro group, for example, could make the compound reactive towards certain reducing agents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting and boiling points, its solubility in various solvents, and its reactivity towards other chemicals .Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
Compounds containing similar functional groups, like nitro, pyridine, and sulfanyl groups, are frequently explored for their reactivity and potential in synthesizing novel chemical entities. For example, the synthesis of complex nickel(II) complexes involving nitrophenyl groups showcases the reactivity of such moieties under coordination chemistry scenarios (Hörner et al., 2002). These reactions are critical for developing new materials with potential applications in catalysis, molecular recognition, and as components of electronic devices.
Materials Science
In the realm of materials science, compounds with sulfanyl groups combined with aromatic systems, such as pyridines, are investigated for their utility in creating advanced materials. For instance, transparent polyimides synthesized from thiophenyl-substituted benzidines, which bear structural resemblance in terms of aromaticity and functionality, exhibit high refractive indices and low birefringence, alongside excellent thermomechanical stabilities (Tapaswi et al., 2015). These properties are desirable for applications in optoelectronics, including displays and photovoltaic cells.
Pharmacological Research
Although explicit exclusion was requested for drug use, dosage, and side effects, it's worth noting that the structural motifs present in the compound are often explored in medicinal chemistry for their biological activities. Such investigations, while not directly related to the compound, underline the importance of these chemical structures in designing molecules with potential therapeutic benefits.
Environmental and Green Chemistry
Research into the synthesis and application of complex molecules also touches on aspects of environmental sustainability and green chemistry principles. For example, the development of methods for preparing certain pyridine derivatives emphasizes the need for environmentally benign processes and the reduction of hazardous waste (Gilbile et al., 2017). These considerations are crucial for the chemical industry's move towards more sustainable practices.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-nitro-2-[3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazol-1-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N5O2S/c12-7(9(13)14)3-5-22-11-16-6-18(17-11)10-8(19(20)21)2-1-4-15-10/h1-2,4,6H,3,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBQJYCSTQYURU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=NC(=N2)SCCC(=C(F)F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-2-{3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfinyl)-N-methylacetamide](/img/structure/B2729540.png)





![2-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclohex-2-en-1-ol](/img/structure/B2729549.png)

![Methyl 6-isopropyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2729553.png)
![N-(2,6-Difluorophenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2729555.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-methoxybenzamide](/img/structure/B2729556.png)
![5-(4-acetylpiperazin-1-yl)-3-(2-(azepan-1-yl)-2-oxoethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2729559.png)